Disodium dodecanedioate

Parenteral nutrition Metabolic substrate Caloric density

Disodium dodecanedioate (CAS 31352-39-3, molecular formula C₁₂H₂₀Na₂O₄, MW 274.26 g/mol) is the fully neutralized disodium salt of 1,12-dodecanedioic acid, a linear saturated C12 α,ω-dicarboxylic acid. As a water-soluble dicarboxylate salt, it dissociates in aqueous solution to release the dodecanedioate dianion, the active species responsible for its functional properties across corrosion inhibition, polymer synthesis, and metabolic substrate applications.

Molecular Formula C12H20Na2O4
Molecular Weight 274.26 g/mol
CAS No. 31352-39-3
Cat. No. B1206073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium dodecanedioate
CAS31352-39-3
Synonyms1,10-decanedicarboxylic acid
dodecandioic acid
dodecanedioic acid
dodecanedioic acid, sodium salt
Molecular FormulaC12H20Na2O4
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C12H22O4.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2
InChIKeyTWEMKOBYVAMCDD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Dodecanedioate (CAS 31352-39-3): Technical Baseline for Scientific Procurement and Formulation Selection


Disodium dodecanedioate (CAS 31352-39-3, molecular formula C₁₂H₂₀Na₂O₄, MW 274.26 g/mol) is the fully neutralized disodium salt of 1,12-dodecanedioic acid, a linear saturated C12 α,ω-dicarboxylic acid [1]. As a water-soluble dicarboxylate salt, it dissociates in aqueous solution to release the dodecanedioate dianion, the active species responsible for its functional properties across corrosion inhibition, polymer synthesis, and metabolic substrate applications . The compound belongs to the homologous series of medium-to-long-chain aliphatic dicarboxylic acid salts, which also includes disodium sebacate (C10), disodium azelate (C9), disodium suberate (C8), and disodium adipate (C6). Selection among these homologs is non-trivial because the two‑methylene chain-length increment between C10 and C12 imparts quantifiable differences in caloric density, renal retention, calcium‑soap dispersibility, polymer moisture resistance, and ionomer plasticization behavior that directly affect end-use performance and formulation economics [1][2].

Why Disodium Dodecanedioate (C12) Cannot Be Interchanged with Disodium Sebacate (C10) or Shorter-Chain Dicarboxylate Salts Without Reformulation Risk


Dicarboxylic acid salts of different chain lengths are not freely interchangeable despite sharing the same α,ω-dicarboxylate functional group architecture. The two‑methylene increment from C10 (sebacate) to C12 (dodecanedioate) produces a 9% increase in metabolizable energy density (7.2 vs. 6.6 kcal/g) and a three‑fold reduction in urinary elimination (~3.9% vs. ~12% of administered dose), directly altering caloric delivery in parenteral nutrition formulations [1]. In aqueous metalworking fluids, the longer alkyl chain of the C12 dianion yields calcium salts with substantially higher water dispersibility, preventing the 'white fluff' precipitation that plagues C10 sebacate-based inhibitors in hard water above 300 ppm [2]. In condensation polymers, the additional methylene units in the dodecanedioate backbone reduce amide-group density, conferring measurably lower moisture absorption and superior wet‑stiffness retention compared with sebacate-derived polyamides [3]. These are not marginal effects; they represent threshold differences that determine whether a formulation passes or fails in hard‑water corrosion tests, parenteral caloric targets, or engineering-plastic dimensional‑stability specifications.

Disodium Dodecanedioate (CAS 31352-39-3): Quantified Differentiation Evidence Against Closest Analogs


9.1% Higher Metabolizable Energy Density vs. Sebacic Acid (C10) for Parenteral and Enteral Caloric Delivery

Dodecanedioic acid (the parent acid of disodium dodecanedioate) delivers 7.2 kcal/g of metabolizable energy, compared with 6.6 kcal/g for sebacic acid (C10) when measured under equivalent experimental conditions [1]. This 9.1% higher energy density is attributed to the two additional methylene units in the C12 backbone, which contribute more reducing equivalents upon mitochondrial β-oxidation [2]. The values are reported in the same peer-reviewed review article, enabling direct cross‑compound comparison without inter‑laboratory variability.

Parenteral nutrition Metabolic substrate Caloric density Dicarboxylic acid fuel

3.1-Fold Lower Urinary Excretion of C12 Dodecanedioate vs. C10 Sebacate in Parenteral Administration

In parenteral administration studies, the 24-hour urinary excretion of dodecanedioic acid (C12) is approximately 3.9% of the administered dose, whereas sebacic acid (C10) shows urinary losses of approximately 12% of the administered dose [1]. The shorter azelaic acid (C9) exhibits even greater renal wastage, exceeding 50% of the administered dose [1]. These data were compiled in the same authoritative clinical nutrition review, permitting cross‑compound comparison under comparable experimental paradigms. An independent human bolus study confirmed the low urinary excretion of C12, reporting a mean 24-hour urinary loss of 1.62% of the administered dose (n=7 healthy male volunteers, 1 g IV bolus) [2].

Renal clearance Parenteral nutrition Metabolic retention Dicarboxylic acid pharmacokinetics

Superior Calcium-Salt Dispersibility in Hard Water: C12 Dodecanedioate vs. C10 Sebacate in Metalworking Fluid Corrosion Inhibition

In aqueous metalworking fluid systems, C11/C12 dibasic carboxylic acids (including dodecanedioic acid) generate calcium salts that exhibit markedly better water solubility and dispersibility than those derived from sebacic acid (C10) [1]. This differential is particularly consequential in hard water environments exceeding 300 ppm CaCO₃, where sebacate-based inhibitors form insoluble calcium soap precipitates (described as 'white fluff'), causing filter plugging, surface residue, and loss of corrosion protection. C12-based inhibitors are explicitly recommended for hard water formulations because their longer alkyl chain keeps the calcium carboxylate salts dispersed, maintaining stable inhibition without precipitation [1]. The Corfree® M1 product (a commercial C11/C12 dibasic acid mixture whose primary active component is dodecanedioic acid) is documented as providing superior corrosion protection to sebacic acid and azelaic acid when formulated as an amine salt in water-based metalworking fluids [2].

Corrosion inhibitor Hard water tolerance Metalworking fluid Calcium soap dispersibility

25% Higher Wet-Stiffness Retention in Polyamide Engineering Plastics: PA612 (C12-Based) vs. PA610 (C10-Based)

Polyamide 612 (PA612), produced by condensation of hexamethylenediamine with dodecanedioic acid (derived from disodium dodecanedioate), retains 75% of its dry-state stiffness when equilibrated under humid conditions, whereas polyamide 610 (PA610), derived from sebacic acid (C10), retains only 60% of its dry stiffness under equivalent moisture exposure [1]. This 15-percentage-point difference in wet‑stiffness retention is a direct consequence of the lower amide-group density in the C12‑based polymer, which reduces the number of hydrogen‑bonding sites available for water uptake [1][2]. Multiple industry sources further confirm that PA612 exhibits lower density, better transparency, superior chemical resistance, and smaller molding shrinkage compared with PA610 [2].

Engineering plastic Nylon PA612 Moisture absorption Dimensional stability

Divergent Plasticization vs. Filler Behavior in Styrene‑Based Ionomers: Sodium Dodecanedioate (C12 Di‑Carboxylate) vs. Sodium Adipate (C6) and Sodium Hexanoate (C6 Mono‑Carboxylate)

In a systematic dynamic mechanical analysis study of styrene‑co‑sodium methacrylate (PSMANa) ionomers, sodium dodecanedioate (Na12Na, bearing two terminal carboxylate groups on a C12 chain) formed phase‑separated crystalline domains that functioned as a reinforcing filler, increasing the storage modulus of the ionomer without significantly altering the matrix or cluster glass transition temperatures [1]. In sharp contrast, sodium adipate (Na6Na, C6 di‑carboxylate) and sodium hexanoate (Na6, C6 mono‑carboxylate) acted as plasticizers, selectively lowering the cluster Tg and reducing the ionic modulus [1]. This behavioral divergence is attributed to the longer alkyl spacer in Na12Na, which favors intermolecular crystallization into discrete bilayer domains rather than incorporation into the ionomer multiplets. The study provides a direct, intra‑experimental comparison of four organic salts in the same ionomer matrix under identical measurement conditions.

Ionomer plasticization Dynamic mechanical analysis Filler effect Polymer morphology

Disodium Dodecanedioate (CAS 31352-39-3): High-Value Application Scenarios Anchored in Quantitative Differentiation Evidence


Hard Water (>300 ppm) Metalworking Fluid and Engine Coolant Corrosion Inhibitor Formulations

Disodium dodecanedioate is the preferred corrosion inhibitor precursor for water‑based metalworking fluids, hydraulic fluids, and engine coolants operating in hard water regions where calcium ion concentrations exceed 300 ppm. Unlike disodium sebacate (C10), whose calcium salt precipitates as insoluble 'white fluff' that clogs filters and deposits on machined surfaces, the C12 dodecanedioate calcium salt remains water‑dispersible, maintaining a stable, clear working fluid and uninterrupted corrosion protection [1]. Formulators use the pre‑neutralized disodium salt to eliminate the exothermic neutralization step required with the free acid, simplifying batching and improving workplace safety . The commercial Corfree® M1 product, whose primary active component is dodecanedioic acid (C12), explicitly claims superior corrosion protection versus sebacic acid and azelaic acid when formulated as an amine salt .

Parenteral and Enteral Nutrition Formulations Requiring High Caloric Density with Low Renal Wastage

Disodium dodecanedioate serves as a water‑soluble alternative fuel substrate for parenteral nutrition, particularly in clinical scenarios demanding high caloric delivery with minimal renal loss. With a metabolizable energy density of 7.2 kcal/g (9.1% higher than sebacic acid at 6.6 kcal/g) and a 24‑hour urinary excretion of only approximately 3.9% of the administered dose (versus ~12% for sebacic acid and >50% for azelaic acid), dodecanedioate maximizes the fraction of infused substrate that reaches target tissues for β‑oxidation [2]. Human bolus pharmacokinetic data confirm that urinary elimination is as low as 1.62% of the administered dose, with a tissue uptake rate constant of 2.17 L/min, supporting efficient metabolic utilization [3].

Moisture‑Resistant Engineering Thermoplastic Synthesis (PA612 Nylon) for Precision Components in Humid Service Environments

Disodium dodecanedioate, after acidification to dodecanedioic acid, is the critical C12 monomer for the production of polyamide 612 (PA612), an engineering thermoplastic specified for applications where dimensional stability under humid conditions is paramount. PA612 retains 75% of its dry‑state stiffness after moisture equilibration, compared with only 60% for the C10‑based PA610, a 15‑percentage‑point advantage driven by the lower amide‑group concentration in the longer‑chain polymer [4]. This superior moisture resistance makes PA612 the material of choice for automotive fuel lines, pneumatic tubing, cable sheathing, and precision mechanical components that must maintain tight tolerances across variable humidity [5]. Procurement of disodium dodecanedioate as the water‑soluble salt form facilitates precise stoichiometric control in the neutralization step prior to polycondensation.

Styrene‑Based Ionomer Compounding where Filler Reinforcement is Required Instead of Plasticization

In ionomer compounding, sodium dodecanedioate (Na12Na) provides a unique reinforcement mechanism not achievable with shorter‑chain dicarboxylate salts. Dynamic mechanical analysis demonstrates that Na12Na forms phase‑separated crystalline bilayer domains that act as a true reinforcing filler within styrene‑co‑sodium methacrylate ionomers, elevating the storage modulus without shifting the glass transition temperatures of either the matrix or cluster phases [6]. This is fundamentally different from sodium adipate (C6) or sodium hexanoate, which plasticize the cluster regions and depress the modulus. For formulators seeking to increase stiffness without sacrificing thermal performance or requiring additional inorganic fillers, the C12 di‑carboxylate architecture offers a chemically compatible, single‑component solution.

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